Prmt5-IN-3 - 2159123-14-3

Prmt5-IN-3

Catalog Number: EVT-10959683
CAS Number: 2159123-14-3
Molecular Formula: C22H23F3N4O3
Molecular Weight: 448.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Protein Arginine Methyltransferase 5 Inhibitor PF-06939999 is an orally available inhibitor of protein arginine N-methyltransferase 5 (histone-arginine N-methyltransferase PRMT5; PRMT5) with potential antiproliferative and antineoplastic activities. Although the mechanism of action has not yet been fully elucidated, orally administered PRMT5 inhibitor PF-06939999 inhibits the methyltransferase activity of PRMT5, thereby decreasing the levels of monomethylated and dimethylated arginine residues in histones H2A, H3, and H4, and modulating the expression of genes involved in several cellular processes including cell proliferation. This may increase the expression of antiproliferative genes and/or decrease the expression of genes that promote cell proliferation, and may decrease the growth of rapidly proliferating cells, including cancer cells. PRTM5, an arginine methyltransferase that can catalyze the formation of both omega-N monomethylarginine (MMA) and symmetrical dimethylarginine (sDMA) on histones and a variety of other protein substrates, is overexpressed in several neoplasms.
Source and Classification

Prmt5-IN-3 was developed through a structure-based drug design approach, utilizing computational docking methods to identify potential inhibitors that could effectively bind to the active site of PRMT5. This compound belongs to the class of triazole-adenosine analogs, which have shown promise in modulating the activity of methyltransferases. The classification as a small molecule inhibitor highlights its potential utility in drug development for cancer therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Prmt5-IN-3 involves several key steps:

  1. Preparation of the Scaffold: The initial scaffold is synthesized from commercially available 2′,3′-O-isopropylideneadenosine through a Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate, followed by purification using silica gel chromatography.
  2. Diversification via Click Chemistry: The scaffold undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce various terminal alkynes, yielding a library of triazole compounds. This method allows for rapid diversification and optimization of the inhibitor's structure.
  3. Purification and Characterization: The synthesized compounds are purified using reverse-phase high-performance liquid chromatography (HPLC) and characterized through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry.
Molecular Structure Analysis

Structure and Data

Prmt5-IN-3 features a triazole ring connected to an adenosine moiety, which is crucial for its interaction with the PRMT5 enzyme. The molecular structure can be represented as follows:

  • Molecular Formula: C₁₃H₁₅N₅O₃
  • Molecular Weight: Approximately 285.30 g/mol

The structural analysis reveals that the triazole ring contributes to the compound's binding affinity through hydrogen bonding and π-π interactions with amino acid residues in the active site of PRMT5.

Chemical Reactions Analysis

Reactions and Technical Details

Prmt5-IN-3 primarily functions through competitive inhibition of PRMT5. The compound competes with S-adenosylmethionine (SAM), the natural substrate, for binding to the enzyme's active site.

Key reactions include:

  1. Inhibition Mechanism: Binding of Prmt5-IN-3 to PRMT5 prevents the methylation of target substrates, thereby altering downstream signaling pathways involved in cell proliferation and survival.
  2. Biochemical Assays: IC₅₀ values are determined using biochemical assays that measure the enzyme's activity in the presence of varying concentrations of Prmt5-IN-3.
Mechanism of Action

Process and Data

The mechanism of action for Prmt5-IN-3 involves:

  1. Competitive Inhibition: The compound binds to the active site of PRMT5, inhibiting its ability to methylate arginine residues on target proteins.
  2. Downstream Effects: This inhibition leads to altered expression levels of genes involved in cell cycle regulation and apoptosis, contributing to its potential as an anti-cancer agent.

Quantitative data from studies indicate that Prmt5-IN-3 exhibits significant potency against PRMT5, with IC₅₀ values in the low micromolar range.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Prmt5-IN-3 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not available but can be assessed during characterization.

These properties are crucial for determining the compound's suitability for biological assays and potential therapeutic applications.

Applications

Scientific Uses

Prmt5-IN-3 has several significant applications in scientific research:

  1. Cancer Research: As a PRMT5 inhibitor, it is utilized in studies aimed at understanding the role of arginine methylation in cancer biology.
  2. Drug Development: The compound serves as a lead candidate for developing targeted therapies against cancers where PRMT5 is overexpressed.
  3. Biochemical Studies: It is employed in biochemical assays to elucidate the functional roles of protein arginine methylation in cellular processes.
PRMT5 Biology and Therapeutic Relevance

Protein Arginine Methyltransferase 5 Enzymatic Mechanisms and Substrate Specificity

Protein Arginine Methyltransferase 5 is a type II enzyme that catalyzes symmetric dimethylation of arginine residues on histone and non-histone substrates. This reaction utilizes S-adenosylmethionine as a methyl group donor, producing monomethylarginine intermediates and ultimately symmetric ω-NG,N'G-dimethylarginine (sDMA) alongside S-adenosylhomocysteine [1] [4]. Unlike type I enzymes that generate asymmetric dimethylarginine, Protein Arginine Methyltransferase 5 exhibits distinct catalytic properties characterized by a distributive mechanism—it releases monomethylated substrates before rebinding to complete dimethylation [1]. This processivity differs fundamentally from many other methyltransferases and influences kinetic efficiency.

Substrate recognition by Protein Arginine Methyltransferase 5 depends on specific sequence motifs and structural contexts. Biochemical analyses reveal a preference for glycine-rich motifs flanking target arginines, particularly GRG (glycine-arginine-glycine) sequences commonly found in RNA processing proteins like Small nuclear ribonucleoprotein polypeptides B/B' and D1/D3 [1] [6]. Electrostatic interactions are critical, with distal positively charged residues synergistically enhancing substrate binding affinity [1] [7]. The catalytic mechanism follows a rapid equilibrium random order pathway with formation of dead-end Enzyme-S-adenosylmethionine-Substrate and Enzyme-S-adenosylhomocysteine-Product complexes, as demonstrated through kinetic analysis using product and dead-end inhibitors [1].

Table 1: Protein Arginine Methyltransferase 5 Catalytic Properties and Substrate Recognition

PropertyDetailExperimental Basis
Reaction TypeSymmetric dimethylarginine formation (Type II PRMT)Product analysis via mass spectrometry [1]
ProcessivityDistributive mechanism (monomethylarginine intermediate release)Kinetic isotope studies [1] [4]
Key Motif PreferenceGRG (glycine-arginine-glycine)Peptide array screening [6] [7]
Kinetic MechanismRapid equilibrium random order with dead-end complexesInitial velocity/ inhibition studies [1]
Structural DeterminantsRossman fold (S-adenosylmethionine binding), β-barrel (substrate binding)X-ray crystallography [4] [7]

Protein Arginine Methyltransferase 5-Methylosome Protein 50 Complex in Epigenetic Regulation

Protein Arginine Methyltransferase 5 forms an obligate 4:4 hetero-octameric complex with Methylosome Protein 50 (Methylosome Protein 50), a tryptophan-aspartic acid repeat-containing cofactor that profoundly enhances its methyltransferase activity. Structural analyses reveal that four Protein Arginine Methyltransferase 5 molecules form a central tetrameric core, with four Methylosome Protein 50 molecules symmetrically positioned at the periphery [4] [7]. This quaternary organization creates an extensive negatively charged surface that facilitates substrate interactions. Methylosome Protein 50 is indispensable for efficient substrate binding and orientation, particularly for nucleosomal targets like histones H2A, H3, and H4 [7] [9]. The Methylosome Protein 50 β-propeller domains directly engage substrates, positioning target arginines within the active site pockets of Protein Arginine Methyltransferase 5 located at the heterodimer interfaces [7].

Substrate recruitment occurs through adaptor proteins containing a conserved Protein Arginine Methyltransferase 5 Binding Motif (GQF[D/E]DA[D/E]) that docks into a groove within the TIM barrel domain of Protein Arginine Methyltransferase 5 [6]. Key adaptors include Chloride Nucleotide Sensitive Channel 1A (pICln), RIO Kinase 1, and Coordinator Of Protein Arginine Methyltransferase 5 And Androgen Receptor, each directing distinct substrate subsets:

  • Chloride Nucleotide Sensitive Channel 1A: Recruits spliceosomal Small nuclear ribonucleoprotein polypeptides and ribosomal proteins
  • RIO Kinase 1: Recruits nucleolin and Ribosomal Protein S10 for ribosome biogenesis
  • Coordinator Of Protein Arginine Methyltransferase 5 And Androgen Receptor: Recruits nucleosomes for histone methylation [6]

This modular adaptor system enables context-specific epigenetic regulation. Symmetric dimethylation of histone H4 arginine 3 (H4R3me2s) and histone H3 arginine 8 (H3R8me2s) establishes repressive chromatin marks that silence tumor suppressor genes (e.g., Retinoblastoma 1, Cadherin 1) by inhibiting transcription factor binding and recruiting chromatin compacting complexes [2] [9]. Methylosome Protein 50-dependent activity is dynamically regulated by post-translational modifications on substrates; phosphorylation near target arginines inhibits methylation, while acetylation enhances it, enabling integration of signaling pathways with epigenetic control [7] [9].

Pathological Roles in Oncogenesis and Inflammatory Diseases

Protein Arginine Methyltransferase 5 overexpression or hyperactivation is oncogenic across diverse malignancies, including lymphoma, breast cancer, glioblastoma, gastric cancer, and prostate cancer [2] [5] [8]. Its pathological functions operate through tumor-intrinsic mechanisms and microenvironmental interactions:

Table 2: Protein Arginine Methyltransferase 5 Pathological Mechanisms in Cancer

Mechanistic DomainMolecular TargetsOncogenic Consequence
Transcriptional ControlHistone H3R2me2s, H3R8me2s, H4R3me2sSilencing of tumor suppressors (Retinoblastoma 1, Cadherin 1) [2] [9]
Transcription factors (E2F1, B-cell lymphoma 6 protein)Enhanced degradation (E2F1) or repressor activity (B-cell lymphoma 6 protein) [2] [5]
RNA SplicingSmall nuclear ribonucleoprotein polypeptides, Splicing Factor Serine/Arginine Rich Splicing Factor 1Aberrant splicing of DNA damage response genes (TIP60/KAT5) [3] [8]
Signal TransductionEpidermal Growth Factor Receptor, Platelet-Derived Growth Factor ReceptorIncreased receptor stability; Akt/ERK pathway hyperactivation [2]
DNA Damage ResponseRAD51, Breast Cancer Gene 1, DNA-dependent protein kinase catalytic subunitEnhanced homologous recombination and non-homologous end joining repair [3] [8]

Protein Arginine Methyltransferase 5 sustains cancer stem cell populations in leukemia and breast cancer through symmetric dimethylation of histones and transcription factors like Kruppel Like Factor 4, which activates cyclin-dependent kinase inhibitor 1A expression while repressing BCL2 Associated X apoptosis promoter [5]. Metabolic reprogramming occurs via stabilization of Sterol Regulatory Element Binding Transcription Factor 1, promoting lipogenesis in hepatocellular carcinoma [2]. Beyond tumor cells, Protein Arginine Methyltransferase 5 methylates Forkhead Box P3 in regulatory T cells, enhancing immunosuppressive activity within tumor microenvironments [2].

In inflammatory diseases, Protein Arginine Methyltransferase 5 activity contributes to cardiovascular pathology through arginine methylation of nuclear factor kappa B subunits, amplifying pro-inflammatory gene expression [4]. Diabetic complications involve Protein Arginine Methyltransferase 5-mediated repression of protective factors in endothelial cells, while neurodegeneration may involve aberrant RNA processing in microglia [4].

Rationale for Protein Arginine Methyltransferase 5 Targeting in Cancer Therapy

The multifaceted involvement of Protein Arginine Methyltransferase 5 in oncogenic processes provides a compelling rationale for therapeutic inhibition. Protein Arginine Methyltransferase 5 enzymatic activity is essential for cancer cell survival, proliferation, metastasis, and therapy resistance across diverse tumor types [5] [8]. Synthetic lethality occurs in cancers with homozygous deletion of 5'-Methylthioadenosine Phosphorylase (~15% of malignancies), where accumulated methylthioadenosine partially inhibits Protein Arginine Methyltransferase 5, creating hypersensitivity to complete inhibition [6] [8].

Protein Arginine Methyltransferase 5 inhibitors exert anti-tumor effects through coordinated molecular disruptions:

  • Epigenetic Reprogramming: Reduction of repressive histone marks (H4R3me2s, H3R8me2s) reactivates tumor suppressor genes like Retinoblastoma 1 and Phosphatase and Tensin Homolog [2] [5]
  • Splicing Dysregulation: Mis-splicing of DNA damage response genes (TIP60/KAT5, BRCA1) generates non-functional isoforms, impairing homologous recombination repair [3] [8]
  • Transcription Factor Destabilization: Diminished symmetric dimethylation accelerates degradation of oncoproteins like E2F Transcription Factor 1 and Myc Proto-Oncogene Protein [5]
  • DNA Repair Impairment: Transcriptional downregulation of Breast Cancer Gene 1, RAD51, and X-ray Repair Cross Complementing 4 inhibits double-strand break repair pathways [3] [8]

These mechanisms underlie the radiosensitizing and chemosensitizing effects observed in preclinical models. Protein Arginine Methyltransferase 5 inhibition (genetically or pharmacologically) impairs recovery from ionizing radiation-induced DNA damage, evidenced by persistent γH2AX foci and comet tails in tumor cells [8]. Crucially, normal fibroblasts remain relatively resistant to these effects, suggesting a therapeutic window [8]. Combined with immune checkpoint blockade, Protein Arginine Methyltransferase 5 inhibition may further enhance anti-tumor immunity by reducing regulatory T cell function and promoting inflammatory gene expression [2] [5].

Properties

CAS Number

2159123-14-3

Product Name

Prmt5-IN-3

IUPAC Name

(1S,2S,3S,5R)-3-[[6-(difluoromethyl)-5-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl]oxy]-5-(4-methylpyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol

Molecular Formula

C22H23F3N4O3

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C22H23F3N4O3/c1-10-11-3-5-29(22(11)28-9-27-10)15-7-17(20(31)19(15)30)32-16-6-13(21(24)25)18(23)12-2-4-26-8-14(12)16/h3,5-6,9,15,17,19-21,26,30-31H,2,4,7-8H2,1H3/t15-,17+,19+,20-/m1/s1

InChI Key

HBGHQRGHFNTSDP-DJABAAGCSA-N

Canonical SMILES

CC1=C2C=CN(C2=NC=N1)C3CC(C(C3O)O)OC4=C5CNCCC5=C(C(=C4)C(F)F)F

Isomeric SMILES

CC1=C2C=CN(C2=NC=N1)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OC4=C5CNCCC5=C(C(=C4)C(F)F)F

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